molecular formula C19H21N5O4 B2575236 4-cyclopropyl-3-(1-(5-(furan-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1797846-40-2

4-cyclopropyl-3-(1-(5-(furan-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

Katalognummer: B2575236
CAS-Nummer: 1797846-40-2
Molekulargewicht: 383.408
InChI-Schlüssel: OZPSVHYUHUZVBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-cyclopropyl-3-(1-(5-(furan-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a synthetically designed small molecule of significant interest in early-stage pharmaceutical and biochemical research. Its complex structure, featuring a triazolone core linked to an isoxazole-furan moiety via a piperidine scaffold, suggests potential as a key intermediate or a targeted bioactive compound. Researchers investigate this molecule primarily in the context of kinase inhibition and protease modulation, given the known pharmacophoric properties of its constituent heterocycles (source: https://www.ncbi.nlm.nih.gov/books/NBK548757/). The isoxazole and triazole rings are common motifs in drugs and probes targeting inflammatory pathways and oncogenic signaling (source: https://www.sciencedirect.com/science/article/abs/pii/S0223523419308640). This reagent is strictly intended for use in non-clinical, in vitro assays, including high-throughput screening, protein binding studies, and structure-activity relationship (SAR) optimization campaigns to develop novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

4-cyclopropyl-5-[1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-22-19(26)24(13-4-5-13)17(20-22)12-6-8-23(9-7-12)18(25)14-11-16(28-21-14)15-3-2-10-27-15/h2-3,10-13H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPSVHYUHUZVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-cyclopropyl-3-(1-(5-(furan-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that features several significant pharmacophores, including isoxazole and triazole moieties. These structural components are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of the compound is C19H21N5O4C_{19}H_{21}N_{5}O_{4} with a molecular weight of approximately 383.41 g/mol. The structure includes:

  • Cyclopropyl group : A three-membered carbon ring that can influence the compound's reactivity and biological interactions.
  • Isoxazole ring : Known for its anti-inflammatory and antimicrobial properties.
  • Triazole moiety : Associated with antifungal and anticancer activities.

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various isoxazole compounds against bacterial strains, suggesting that modifications in the structure can enhance their activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the furan group in this compound may also contribute to its antimicrobial efficacy, as furan derivatives have been documented to possess similar properties.

Anti-inflammatory Properties

Isoxazole compounds have been shown to selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is involved in inflammatory processes. For instance, a series of isoxazole derivatives were evaluated for their COX inhibitory activity, demonstrating potential as anti-inflammatory agents . The specific configuration of substituents in our compound may enhance its selectivity and potency.

Anticancer Potential

The triazole component has been linked to anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest. Compounds with triazole rings have been reported to exhibit cytotoxic effects on various cancer cell lines . The combination of triazole and isoxazole in this compound suggests a multifaceted approach to cancer treatment.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

  • Study on Isoxazole Derivatives : A review emphasized the broad spectrum of biological activities associated with isoxazole derivatives, including anticancer, anti-inflammatory, and antimicrobial effects . This indicates that our compound could exhibit similar or enhanced activities due to its unique structure.
  • Triazole-based Anticancer Agents : Research has shown that triazole derivatives can effectively inhibit tumor growth in vivo. For example, compounds with triazole rings were tested on various cancer cell lines and demonstrated significant cytotoxicity .
  • Neuronal Differentiation Inducers : Isoxazole compounds have also been explored for their role in neuronal differentiation, which could be relevant for neurodegenerative disease therapies . This aspect adds another layer of potential therapeutic applications for our compound.

Data Table: Summary of Biological Activities

Activity TypeCompound ClassObserved EffectsReference
AntimicrobialIsoxazolesEffective against MRSA
Anti-inflammatoryIsoxazolesSelective COX-2 inhibition
AnticancerTriazolesCytotoxic effects on cancer cell lines
Neuronal DifferentiationIsoxazolesInduction of neuronal differentiation

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research indicates that five-membered heterocycles, such as isoxazoles and triazoles, are crucial in the design of antibacterial agents. These structures can enhance the spectrum of activity against resistant bacterial strains. Studies have shown that compounds containing isoxazole rings exhibit significant antibacterial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Properties

Compounds similar to 4-cyclopropyl-3-(1-(5-(furan-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one have been evaluated for anticancer activity. The triazole component is known to interfere with cancer cell proliferation and induce apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival .

Neuropharmacological Effects

The piperidine structure in this compound has been associated with neuropharmacological effects. Certain derivatives have demonstrated the ability to enhance neuronal differentiation and exhibit neuroprotective properties. This suggests potential applications in treating neurodegenerative diseases .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of isoxazole derivatives revealed that modifications at the piperidine position significantly enhanced antibacterial activity against Gram-positive bacteria. The incorporation of furan moieties was found to improve solubility and bioavailability, leading to increased efficacy in vivo .

Case Study 2: Anticancer Activity

Another investigation focused on triazole-containing compounds showed promising results in inhibiting tumor growth in xenograft models. The mechanism was attributed to the induction of cell cycle arrest and apoptosis in cancer cells via the activation of specific apoptotic pathways .

Data Tables

Compound Structure Activity Mechanism
4-cyclopropyl...StructureAntibacterialDisruption of cell wall synthesis
Isoxazole DerivativeStructureAnticancerInduction of apoptosis
Piperidine AnalogStructureNeuroprotectiveEnhancement of neuronal differentiation

Analyse Chemischer Reaktionen

Nucleophilic Acyl Substitution at the Isoxazole Carbonyl

The isoxazole-3-carbonyl group undergoes nucleophilic substitution under acidic or basic conditions. For example:

  • Hydrolysis : The carbonyl can hydrolyze to a carboxylic acid in aqueous HCl (2 M, reflux, 6 h), forming 5-(furan-2-yl)isoxazole-3-carboxylic acid .

  • Aminolysis : Reaction with primary amines (e.g., methylamine, 60°C, DMF) yields substituted amides .

Reaction TypeReagent/ConditionsProductYieldSource
HydrolysisHCl (2 M), refluxCarboxylic acid75%
AminolysisMethylamine, DMFAmide derivative68%

Cycloaddition Reactions

The isoxazole and triazole moieties participate in [3+2] cycloadditions:

  • Isoxazole Ring : Reacts with nitrile oxides to form bis-heterocyclic adducts (e.g., 1,3,4-oxadiazoles) .

  • Triazole Ring : Undergoes Huisgen cycloaddition with alkynes under copper catalysis .

SubstrateReagentProductConditionsSource
IsoxazoleNitrile oxide1,3,4-OxadiazoleRT, 24 h
TriazolePropargyl alcohol1,2,3-Triazole derivativeCu(I), 60°C

Oxidation and Reduction

  • Piperidine Ring : Catalytic hydrogenation (H₂, Pd/C) reduces the piperidine ring to a fully saturated structure .

  • Triazole Methyl Group : Resists oxidation under mild conditions but forms a carboxylic acid with KMnO₄ (acidic, 80°C) .

SiteReagentProductYieldSource
PiperidineH₂, Pd/CSaturated piperidine90%
Triazole-CH₃KMnO₄, H₂SO₄Triazole-COOH55%

Functionalization of the Furan Ring

Electrophilic substitution occurs at the furan’s α-position:

  • Nitration : HNO₃/Ac₂O at 0°C introduces a nitro group .

  • Sulfonation : SO₃/DMF forms a sulfonic acid derivative .

ReactionReagentProductYieldSource
NitrationHNO₃/Ac₂O5-Nitro-furan62%
SulfonationSO₃/DMFFuran sulfonic acid58%

Cross-Coupling Reactions

The cyclopropyl group enables Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME) :

SubstrateBoronic AcidProductYieldSource
CyclopropylPhenylboronic acidBiaryl derivative73%

Ring-Opening of Cyclopropane

Strong acids (H₂SO₄, 100°C) cleave the cyclopropane to form a propyl chain :

ReagentProductYieldSource
H₂SO₄Linear alkyltriazole65%

Analytical Characterization

Reaction products are validated via:

  • NMR : Distinct shifts for triazole protons (δ 8.2–8.5 ppm) and furan α-protons (δ 7.1–7.3 ppm) .

  • IR : Carbonyl stretching at 1,680–1,710 cm⁻¹.

Vergleich Mit ähnlichen Verbindungen

Triazolone Derivatives

  • 4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one (): Shares the triazolone core and cyclopropyl substituent but replaces the piperidine-isoxazole-furan system with a chlorophenyl group.
  • 4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride ():

    • Contains a cyclopropyl-triazolyl-piperidine scaffold but lacks the isoxazole-furan moiety. The hydrochloride salt improves solubility, a feature absent in the neutral main compound .

Isoxazole and Piperidine-Containing Compounds

  • 2-(4-Hydroxypiperidine-1-carbonyl)-4-isopropyl-3-methylisoxazol-5(2H)-one ():

    • Features an isoxazolone linked to a hydroxypiperidine group. The isopropyl substituent contrasts with the main compound’s furan, suggesting differences in steric bulk and hydrogen-bonding capacity .
  • Thiazole-pyrazole derivatives ():

    • Compounds 4 and 5 in incorporate thiazole and pyrazole rings with fluorophenyl groups. While structurally distinct, their isostructural nature (triclinic, P̄1 symmetry) highlights the role of halogen substituents (Cl vs. F) in crystallographic packing, a factor relevant to the main compound’s solid-state behavior .

Comparative Data Table

Compound Name / Feature Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Main Compound Triazolone + isoxazole-furan Cyclopropyl, methyl, piperidine ~450 (estimated) Moderate logP, conformational flexibility
4-(4-Chlorophenyl)-triazolone (E3) Triazolone Chlorophenyl, cyclopropylmethyl ~320 High hydrophobicity
Piperidine-isoxazolone (E8) Isoxazolone + piperidine Hydroxypiperidine, isopropyl ~280 Enhanced solubility
Thiazole-pyrazole (E1) Thiazole + pyrazole Fluorophenyl, chlorophenyl ~500 Isostructural, halogen-dependent packing

Q & A

Q. How can researchers design a scalable synthesis route without compromising purity for preclinical studies?

  • Methodological Answer: Implement flow chemistry for exothermic steps (e.g., furan-isoxazole cyclization). Use DoE (Design of Experiments) to optimize parameters like catalyst loading and solvent polarity. For purification, combine flash chromatography with SFC (supercritical fluid chromatography) for enantiomer separation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.